
way100135
描述
WAY 100135 是一种属于苯基哌嗪家族的化合物。 它主要用作科学研究中的血清素能药物。 WAY 100135 作为 5-羟色胺 1A 受体的强效拮抗剂,该受体是血清素受体的一种亚型。 最初,它被认为对该受体具有高度选择性,但进一步研究表明,它也充当 5-羟色胺 1D 受体的部分激动剂,以及在较小程度上,5-羟色胺 1B 受体 .
准备方法
WAY 100135 的合成涉及多个步骤。 关键合成路线包括叔丁胺与 3-(4-(2-甲氧基苯基)哌嗪-1-基)-2-苯基丙酰氯反应。 反应条件通常涉及使用二氯甲烷等有机溶剂和三乙胺等碱来促进反应。 然后使用重结晶或色谱等标准技术纯化产物 .
WAY 100135 的工业生产方法没有得到广泛的记录,因为它主要用于研究目的,而不是大规模工业应用。
化学反应分析
WAY 100135 经历了各种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成相应的氧化产物。
还原: 还原反应可以用来修饰化合物中存在的官能团。
取代: WAY 100135 可以进行取代反应,特别是在哌嗪环上,形成具有不同取代基的衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .
科学研究应用
WAY-100135 is a serotonergic drug belonging to the phenylpiperazine family, primarily utilized in scientific research . It functions as a potent 5-HT1A receptor antagonist . While initially believed to be highly selective, further research has indicated that it also acts as a partial agonist of the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor .
Scientific Research Applications
WAY-100135 has diverse applications in scientific research, particularly in studies related to serotonin receptors and their functions. Some specific applications include:
- Psychotomimetic Effects of MK-801: WAY-100135 has been investigated for its ability to modify the psychostimulant and psychotomimetic effects of MK-801, a non-competitive antagonist of NMDA receptors . Studies have shown that WAY-100135 can attenuate the locomotor stimulant effects of MK-801 .
- Sensorimotor Gating: WAY-100135 can influence the detrimental effects of MK-801 on sensorimotor gating, which is measured as prepulse-induced inhibition of the acoustic startle response .
- Working Memory and Selective Attention: WAY-100135 has been found to attenuate the detrimental effects of MK-801 on working memory and selective attention, as measured in a delayed alternation task .
- 5-HT Efflux Studies: WAY-100135 has been used to study its effects on electrically stimulated 5-hydroxytryptamine (5-HT) efflux in the ventrolateral geniculate nucleus (vLGN) .
- Receptor Binding and Activity: WAY-100135 is utilized in radioligand binding assays to determine its affinity and intrinsic activity at recombinant human 5-HT1B and 5-HT1D receptors .
- Spatial Learning: WAY-100135 has been shown to prevent the impairment of spatial learning caused by intrahippocampal scopolamine .
Attenuation of MK-801 Effects
WAY-100135 has been shown to attenuate the locomotor stimulant effects of MK-801 in a dose-dependent manner . Specifically, doses of 10 and 20 mg/kg of WAY-100135 were effective in reducing the stimulant effects of MK-801 (0.4 mg/kg) . Additionally, lower doses (1.25 and 2.5 mg/kg) of WAY-100135 attenuated or abolished the disruptive effects of MK-801 on sensorimotor gating .
Effects on 5-HT Efflux
Studies have explored the impact of WAY-100135 on 5-HT efflux . It was observed that WAY-100135 (1.0 μM) decreased 5-HT efflux in the vLGN during short stimulations, an effect that could be blocked by the 5-HT1D/1B receptor antagonist GR 127935 .
Partial Agonist Activity
WAY-100135 was found to be a partial agonist at human 5-HT1B and 5-HT1D receptors, displaying agonist or antagonist properties depending on the stimulation protocol and the resultant 5-HT "tone" at the receptor .
Antidepressant-like Behavior
The administration of WAY100135, a serotonin receptor antagonist, can abolish the antidepressant-like behavior .
Data Table
作用机制
WAY 100135 通过与 5-羟色胺 1A 受体结合来发挥其作用,从而阻断血清素在此受体位点的作用。 这种拮抗作用导致血清素能神经元活动增加。 此外,WAY 100135 在 5-羟色胺 1D 受体处起部分激动剂作用,以及在较小程度上,在 5-羟色胺 1B 受体处起部分激动剂作用。 这些与多种血清素受体亚型的相互作用有助于其整体药理特性 .
相似化合物的比较
WAY 100135 通常与其他血清素受体拮抗剂进行比较,例如 WAY 100635。 虽然这两种化合物都是 5-羟色胺 1A 受体的强效拮抗剂,但 WAY 100635 被认为更具选择性和效力。 WAY 100635 也是多巴胺 D4 受体的强效激动剂,这限制了其选择性。 其他类似的化合物包括:
WAY 100635: 一种更有效但选择性较低的 5-羟色胺 1A 受体拮抗剂。
WAY 362450: 另一种具有类似受体结合特性的化合物。
WAY 200070: 一种具有可比药理作用的化合物
WAY 100135 由于其在 5-羟色胺 1D 受体处的部分激动剂活性而独一无二,这将其与其他血清素受体拮抗剂区分开来。
生物活性
WAY100135 is a selective antagonist of the 5-HT1A serotonin receptor, which plays a crucial role in various neurobiological processes. This compound has been extensively studied for its potential effects on psychostimulant activity, sensorimotor gating, and cognitive functions, particularly in the context of schizophrenia and anxiety disorders. This article will explore the biological activity of this compound, presenting relevant research findings, case studies, and data tables.
This compound selectively antagonizes the 5-HT1A receptor with a high affinity (IC50 = 15 nM) and exhibits minimal activity on other serotonin receptors such as 5-HT1B and 5-HT2 . The blockade of the 5-HT1A receptor is believed to influence serotonin release and modulate neurotransmission in the brain, particularly in regions associated with mood regulation and cognition.
Effects on Psychostimulant Activity
Research has shown that this compound can modify the effects of psychostimulants like MK-801, a non-competitive NMDA receptor antagonist. A study demonstrated that this compound at doses of 10 mg/kg and 20 mg/kg significantly attenuated the locomotor stimulant effects induced by MK-801 (0.4 mg/kg). However, lower doses (1.25 to 5 mg/kg) did not exhibit this effect .
Table 1: Effects of this compound on MK-801 Induced Locomotion
Dose of this compound (mg/kg) | Effect on Locomotion |
---|---|
1.25 | No effect |
2.5 | No effect |
5 | No effect |
10 | Attenuated |
20 | Attenuated |
Influence on Cognitive Function
In addition to its effects on locomotion, this compound has been shown to impact cognitive functions such as working memory and attention. In experiments where rats were subjected to a delayed alternation task, this compound at doses of 1.25 and 2.5 mg/kg improved performance by mitigating the cognitive deficits caused by MK-801 .
Table 2: Cognitive Effects of this compound on Working Memory
Dose of this compound (mg/kg) | Performance Improvement |
---|---|
1.25 | Yes |
2.5 | Yes |
5 | No |
10 | No |
20 | No |
Sensorimotor Gating
The impact of this compound on sensorimotor gating was assessed using the prepulse inhibition (PPI) paradigm. The results indicated that lower doses (1.25 and 2.5 mg/kg) effectively abolished the disruptive effects of MK-801 on PPI, while higher doses did not produce significant changes . This finding suggests that this compound may have potential therapeutic implications for conditions characterized by impaired sensorimotor gating, such as schizophrenia.
Table 3: Effects of this compound on Sensorimotor Gating
Dose of this compound (mg/kg) | Effect on PPI |
---|---|
1.25 | Abolished disruption |
2.5 | Abolished disruption |
5 | No effect |
10 | No effect |
20 | No effect |
Case Studies and Comparative Research
In comparative studies, this compound has been used alongside other compounds to elucidate its effects further. For instance, in social interaction tests involving rats, it was found that co-administration with agonists like 8-OH-DPAT could reverse anxiety-like behaviors induced by these compounds . The results indicated that this compound's antagonistic action could mediate anxiolytic effects through modulation of serotonin pathways.
Table 4: Behavioral Parameters in Social Interaction Tests
Treatment Group | Social Interaction Time (s) | Locomotor Activity (counts) |
---|---|---|
Vehicle | 31.7 ± 5.5 | 697.7 ± 57.2 |
This compound (200 ng) | 28.8 ± 4.4 | 663.5 ± 41.2 |
Agonist + this compound | Increased | No significant change |
属性
IUPAC Name |
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDAKAAYOXIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927903 | |
Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133025-23-7 | |
Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133025-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Way 100135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。